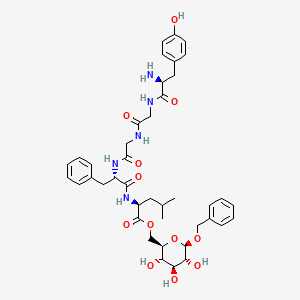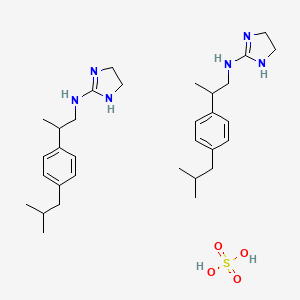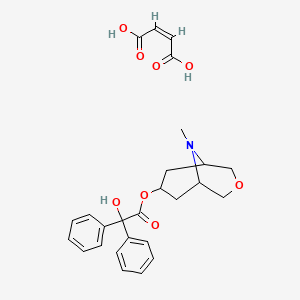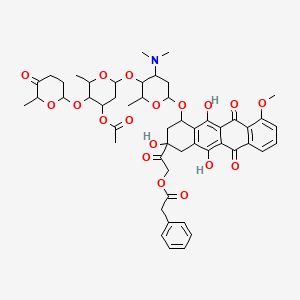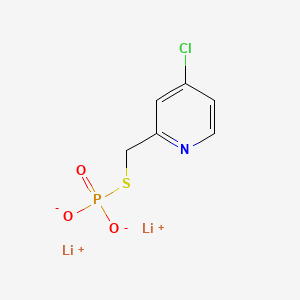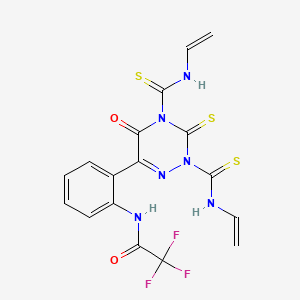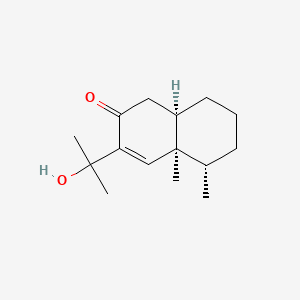
Petasitolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petasitolone is a sesquiterpene compound isolated from the plant Petasites japonicus Maxim. It has been identified as 8-oxo-11-hydroxy-Δ6(7)-eremophilene . This compound is part of the eremophilane family of sesquiterpenes, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of petasitolone has been accomplished through a series of chemical reactions. The key step in this synthesis is the Lewis acid-catalyzed Diels-Alder addition of 2-carbomethoxy-2-cyclohexenone to a diene . This cycloaddition reaction facilitates the rapid construction of the parent ring system of this compound and allows excellent control of the required stereochemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques, including the use of Lewis acids and Diels-Alder reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Petasitolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized derivatives, while reduction can yield more reduced forms of the compound.
Scientific Research Applications
Petasitolone has been studied for its cytotoxic activities against cancer stem cells . It has shown potential in inhibiting the growth of various cancer cell lines, including human astrocytoma and breast cancer cells. Additionally, this compound and its derivatives have been investigated for their potential use in developing new cancer treatments and cancer prevention agents.
Mechanism of Action
The mechanism of action of petasitolone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that this compound exerts its effects by modulating signaling pathways involved in cell growth and apoptosis. This modulation can lead to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
Petasitolone is part of the eremophilane family of sesquiterpenes, which includes compounds such as fukinone and eremophilenolide . Compared to these similar compounds, this compound is unique due to its specific chemical structure and biological activities. For instance, while fukinone and eremophilenolide also exhibit cytotoxic activities, this compound has shown distinct efficacy against certain cancer cell lines.
List of Similar Compounds
- Fukinone
- Eremophilenolide
- Petasitesterpenes I-VI
Properties
CAS No. |
35124-22-2 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(4aR,5S,8aR)-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-10-6-5-7-11-8-13(16)12(14(2,3)17)9-15(10,11)4/h9-11,17H,5-8H2,1-4H3/t10-,11+,15+/m0/s1 |
InChI Key |
LYFRYUAWUBLCKH-FIXISWKDSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(C=C(C(=O)C2)C(C)(C)O)C |
Canonical SMILES |
CC1CCCC2C1(C=C(C(=O)C2)C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



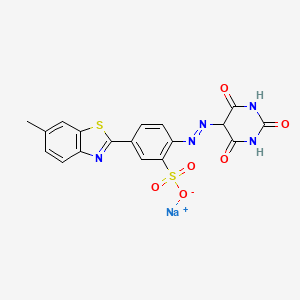
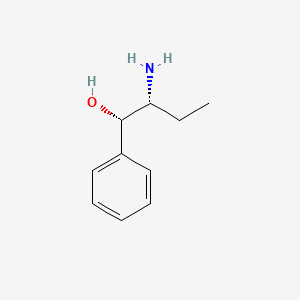
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
